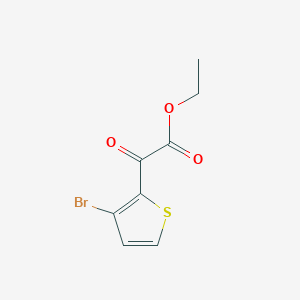

Ethyl 3-bromothiophene-2-glyoxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNGZQGMGWYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560478 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-02-0 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Ethyl 3-Bromothiophene-2-glyoxylate

Technical Guide for Medicinal Chemistry & Organic Synthesis

Executive Summary

Ethyl 3-bromothiophene-2-glyoxylate (CAS: 70596-02-0) represents a high-value bifunctional scaffold in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a thiophene core substituted at the 2- and 3-positions.[2][3] The proximity of the bulky bromine atom to the reactive glyoxylate group induces specific steric and electronic effects that dictate its reactivity profile.[1]

2.1 Structural Specifications

| Property | Data |

| Systematic Name | Ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate |

| CAS Number | 70596-02-0 |

| Molecular Formula | C |

| Molecular Weight | 263.11 g/mol |

| Appearance | Yellow crystalline solid or viscous oil |

| Solubility | Soluble in DCM, CHCl |

2.2 Electronic "Push-Pull" Dynamics

The thiophene ring acts as an electron-rich aromatic system, but it is significantly deactivated by the electron-withdrawing glyoxylate group (-CO-COOEt).

-

C2 Position (Glyoxylate): The ketone carbonyl is highly electrophilic due to the adjacent ester group, making it susceptible to nucleophilic attack (e.g., by amines or hydrazines).[1]

-

C3 Position (Bromine): The bromine atom provides a handle for oxidative addition by transition metals (Pd, Ni), enabling Suzuki, Stille, or Buchwald-Hartwig couplings.[1] However, it also exerts steric pressure on the C2 carbonyl, influencing the rotational barrier of the glyoxylate side chain.[1]

Validated Synthetic Protocol

The most robust method for synthesizing ethyl 3-bromothiophene-2-glyoxylate is the Friedel-Crafts Acylation of 3-bromothiophene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This route is preferred over lithiation/Grignard methods due to the tendency of 3-bromothiophene to undergo "halogen dance" (scrambling) under basic conditions.

3.1 Reaction Logic

-

Regioselectivity: The sulfur atom in the thiophene ring strongly activates the

-positions (C2 and C5). Although the bromine at C3 is sterically hindering, the electronic activation at C2 (adjacent to sulfur) combined with the directing effect usually favors the C2 substitution, provided the temperature is controlled.[1] -

Catalyst Choice: Aluminum chloride (AlCl

) is the standard Lewis acid.[1][4] It complexes with the acyl chloride to form a highly reactive acylium ion.[1]

3.2 Experimental Procedure

-

Reagents: 3-Bromothiophene (1.0 eq), Ethyl chlorooxoacetate (1.2 eq), AlCl

(1.5 eq), Dichloromethane (DCM, anhydrous).[1] -

Safety: AlCl

is moisture-sensitive and releases HCl gas.[1] Perform in a fume hood.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.[1]

-

Catalyst Suspension: Add anhydrous DCM (50 mL) and AlCl

(1.5 eq) to the flask. Cool to 0°C in an ice bath. -

Electrophile Formation: Add ethyl chlorooxoacetate (1.2 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.

-

Substrate Addition: Dissolve 3-bromothiophene (1.0 eq) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture to hydrolyze aluminum salts.

-

Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO

and brine.[1] Dry over Na -

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

3.3 Spectroscopic Characterization (Expected Data)

| Technique | Signal Assignment |

| IR (ATR) | 1735 cm |

Strategic Applications in Drug Design

The core utility of this molecule lies in its ability to serve as a divergent intermediate .[1] It allows chemists to build the heterocyclic core first and functionalize later, or vice versa.[1]

4.1 Pathway A: Heterocycle Formation (Condensation)

The

-

Quinoxaline/Pteridine Analogs: Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields thienyl-substituted quinoxalines.

-

Thienopyridazinones: Reaction with hydrazine hydrate yields the bicyclic thienopyridazinone core, a scaffold found in various PDE4 inhibitors and cardiotonic agents.[1]

4.2 Pathway B: Cross-Coupling (C-C Bond Formation)

The C3-Bromine allows for palladium-catalyzed arylation after the glyoxylate moiety has been established or derivatized.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to introduce biaryl systems.[1]

-

Sonogashira: Introduction of alkynes for extended conjugation.

Figure 1: Synthetic workflow and divergent reactivity profile of Ethyl 3-bromothiophene-2-glyoxylate.

References

-

Synthesis of Thienyl Glyoxylates

-

Source: BenchChem Application Notes.[1] "Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate via Friedel-Crafts Acylation." (Adapted protocol for 3-bromo analog).

-

-

Regioselectivity in Thiophene Acylation

-

General Reactivity of 3-Bromothiophene

-

Compound Identification (CAS & Structure)

-

Palladium-Catalyzed Functionalization

Sources

- 1. sciforum.net [sciforum.net]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Thiopheneglyoxylic acid | 4075-59-6 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

The Strategic Application of Brominated Thiophene Glyoxylates in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis and application of brominated thiophene glyoxylates as versatile scaffolds in medicinal chemistry. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore a prominent application in the development of targeted cancer therapeutics, specifically focusing on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged five-membered heterocyclic scaffold that is a common feature in a multitude of approved pharmaceutical agents. Its bioisosteric relationship with the phenyl ring allows for favorable interactions with biological targets, while offering unique physicochemical properties that can enhance absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of bromine atoms and a glyoxylate moiety onto the thiophene core provides medicinal chemists with strategic handles for synthetic elaboration and for fine-tuning the electronic and steric properties of the molecule to optimize biological activity.

Synthesis of the Brominated Thiophene Glyoxylate Core

The foundational step in harnessing the potential of this scaffold is its efficient and scalable synthesis. A common and effective method for the synthesis of substituted thienyl glyoxylates is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the direct introduction of the glyoxylate group onto the thiophene ring.

Experimental Protocol: Synthesis of Ethyl (5-bromothien-2-yl)glyoxylate

This protocol is adapted from established Friedel-Crafts acylation procedures for thiophene derivatives.

Materials:

-

2-Bromothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnels, and a condenser

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Addition of 2-Bromothiophene: A solution of 2-bromothiophene (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude ethyl (5-bromothien-2-yl)glyoxylate can be purified by column chromatography on silica gel or by vacuum distillation.

Expected Outcome:

This procedure is expected to yield ethyl (5-bromothien-2-yl)glyoxylate as a pale yellow oil or low-melting solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: Targeting the STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis. Consequently, the inhibition of STAT3 has emerged as a promising strategy for the development of novel anticancer therapies. Thiophene-based scaffolds have proven to be particularly effective in the design of potent and selective STAT3 inhibitors.

While direct biological data for brominated thiophene glyoxylates is limited, this core structure serves as a key intermediate in the synthesis of more complex thiophene derivatives that exhibit potent STAT3 inhibitory activity. The glyoxylate group can be readily converted to a carboxylic acid, which then serves as a handle for amide bond formation, a common strategy for building diversity and improving the pharmacological properties of drug candidates.

From a Simple Scaffold to a Potent Inhibitor: A Synthetic Strategy

The following workflow illustrates how the brominated thiophene glyoxylate scaffold can be elaborated into a benzo[b]thiophene-based STAT3 inhibitor, a class of compounds that has shown significant promise in preclinical studies.

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide: Physicochemical Characterization of Ethyl 3-Bromothiophene-2-Glyoxylate

Ethyl 3-bromothiophene-2-glyoxylate is a bifunctional heterocyclic compound featuring a thiophene core, a reactive bromine atom, and an α-ketoester moiety. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates due to its ability to act as a bioisostere of a phenyl ring while offering unique metabolic profiles and interaction capabilities.[1][2][3] The glyoxylate functional group, in particular, serves as a versatile synthetic handle for constructing more complex molecular architectures, making this compound a valuable starting material in drug discovery campaigns.[4]

For professionals in pharmaceutical development, the precise characterization of physical properties such as boiling point and density is not a mere academic exercise. These parameters are fundamental to process development, ensuring reproducibility, safety, and quality. Accurate density values are critical for converting mass to volume for stoichiometric calculations in multi-kilogram scale-ups, while the boiling point is a crucial parameter for designing purification protocols like vacuum distillation and for assessing the thermal stability of the compound.

This guide provides a comprehensive overview of the known and estimated physicochemical properties of Ethyl 3-Bromothiophene-2-Glyoxylate, along with detailed, field-proven methodologies for their experimental determination.

Section 1: Physicochemical Property Profile

As of the date of this document, specific experimentally-derived data for the boiling point and density of ethyl 3-bromothiophene-2-glyoxylate are not widely available in public chemical databases. This is common for specialized research chemicals. However, we can establish a reliable estimate by analyzing structurally related compounds.

The primary structural analogues are Ethyl 3-bromothiophene-2-carboxylate (lacking the α-keto group) and Ethyl thiophene-2-glyoxylate (lacking the 3-bromo substituent).

| Property | Ethyl 3-bromothiophene-2-glyoxylate (Target) | Ethyl 3-bromothiophene-2-carboxylate (Analogue 1) | Ethyl thiophene-2-glyoxylate (Analogue 2) |

| Molecular Formula | C₇H₇BrO₃S | C₇H₇BrO₂S | C₈H₈O₃S |

| Molecular Weight | 251.10 g/mol | 235.10 g/mol [5] | 184.21 g/mol |

| Boiling Point | Est. >260 °C (atm) | ~258 °C (Predicted Average)[6] | 102-110 °C @ 0.8 mmHg |

| Density | Est. >1.55 g/cm³ | ~1.53 g/cm³ (Predicted Average)[6] | 1.25 g/cm³ |

Expert Analysis: The addition of the α-keto group in the target molecule compared to Analogue 1 introduces an additional polar center, which will significantly increase dipole-dipole interactions and, consequently, elevate both the boiling point and density. The bromine atom in the target molecule, when compared to Analogue 2, substantially increases the molecular weight and polarizability, leading to stronger van der Waals forces and a much higher boiling point and density. Therefore, the experimental values for Ethyl 3-Bromothiophene-2-Glyoxylate are expected to be higher than those of both analogues.

Section 2: Experimental Determination of Boiling Point

Given the anticipated high boiling point (>250 °C), decomposition is a potential risk when attempting to measure at atmospheric pressure. The recommended approach for a valuable research compound is a micro-scale technique, which minimizes sample usage and thermal stress.

Theoretical Basis

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[7] Factors that increase intermolecular forces—such as increased molecular weight, reduced branching, and greater polarity—will raise a compound's boiling point because more energy is required to overcome these forces and enter the gas phase.[8]

Recommended Methodology: Micro-Scale Determination (Thiele Tube Method)

This method is the gold standard for determining the boiling point of small quantities of liquid (less than 0.5 mL).[9]

Protocol:

-

Sample Preparation: Add approximately 0.2-0.3 mL of ethyl 3-bromothiophene-2-glyoxylate into a small diameter test tube (e.g., a 75x10 mm tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil) so that the heat transfer fluid level is above the top of the sample but below the opening of the test tube.

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

-

Reaching the Boiling Point: Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the air has been replaced by the compound's vapor and the sample's vapor pressure is overcoming the external pressure.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Recording the Boiling Point: The precise moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. At this instant, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.[9]

Caption: Workflow for micro-scale boiling point determination.

Section 3: Experimental Determination of Density

Density (ρ) is a fundamental physical property defined as the mass of a substance per unit volume.[10] For high-purity liquid reagents used in drug synthesis, it is an essential specification for quality control and for accurate dispensing.

Theoretical Basis

The density of a liquid is dependent on temperature; for most organic liquids, density decreases as temperature increases due to volume expansion.[10] Therefore, it is critical to record the temperature at which the density is measured. The method described here relies on accurately measuring the mass of a precisely known volume of liquid.

Recommended Methodology: Volumetric Flask / Pycnometer Method

This gravimetric method is highly accurate and requires only a calibrated volumetric flask (or a pycnometer for higher precision) and an analytical balance.

Protocol:

-

Select and Clean Glassware: Choose a Class A volumetric flask of appropriate size (e.g., 1.00 mL or 5.00 mL). Clean the flask thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

-

Tare Mass: Carefully weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as m₁.

-

Sample Filling: Using a pipette, carefully fill the flask with ethyl 3-bromothiophene-2-glyoxylate until the bottom of the meniscus is precisely on the calibration mark.

-

Equilibration & Weighing: Stopper the flask and allow it to sit for 5-10 minutes to ensure it is at thermal equilibrium with the room. Record the ambient temperature. Weigh the filled flask and record the mass as m₂.

-

Calculation:

-

Mass of the liquid (m_liquid) = m₂ - m₁

-

Volume of the liquid (V_liquid) = Calibrated volume of the flask (e.g., 1.000 mL)

-

Density (ρ) = m_liquid / V_liquid

-

-

Validation: For self-validation, perform the measurement in triplicate to ensure precision. The standard deviation of the measurements should be acceptably low.

Caption: The role of physical properties in the drug discovery workflow.

References

-

ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE Properties. (2025). EPA CompTox Chemicals Dashboard. [Link]

-

Experiment 1 — Properties of Organic Compounds. Swarthmore College. [Link]

-

Determination of boiling point. University of Technology, Iraq. [Link]

-

Boiling Points - Procedure. (2020). JoVE. [Link]

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

-

Nichols, L. (2022). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

02 Exp 1 Boiling Point Determination. Scribd. [Link]

-

Experiment 1: Determining the Densities of Solids and Liquids. Babcock University. [Link]

-

Determination of the relative density and absolute density of the liquid. Al-Rasheed University College. [Link]

-

Experimental Charge Density Analysis in Organic Solids. (2018). Royal Society of Chemistry. [Link]

-

3-Bromothiophene. Wikipedia. [Link]

-

Burke, E. K., et al. (2025). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ResearchGate. [Link]

- Preparation method of 3-bromothiophene.

-

Ethyl 2-bromothiophene-3-carboxylate. PubChem. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates. (2023). PMC. [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025). MDPI. [Link]

-

Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (2022). Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. ETHYL THIOPHENE-2-GLYOXYLATE | 4075-58-5 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. scribd.com [scribd.com]

- 8. iunajaf.edu.iq [iunajaf.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Methodological & Application

Application Note: Precision Synthesis of Ethyl 3-bromothiophene-2-glyoxylate

Executive Summary

This application note details the regioselective synthesis of ethyl 3-bromothiophene-2-glyoxylate (Ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate) starting from 3-bromothiophene . This α-keto ester is a critical pharmacophore intermediate, widely utilized in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel analogues) and various kinase inhibitors.

While Friedel-Crafts acylation is a common industrial route, it often suffers from poor regioselectivity (yielding mixtures of 2- and 5-isomers) when applied to 3-substituted thiophenes.[1] To ensure high purity and scientific rigor, this guide prioritizes a Cryogenic Lithiation-Trapping Protocol . This method leverages kinetic deprotonation to exclusively functionalize the C2 position while preserving the C3-bromine motif, avoiding the common pitfall of halogen-metal exchange.

Strategic Analysis & Route Selection

The Regioselectivity Challenge

Synthesizing 2,3-disubstituted thiophenes presents a dichotomy in reactivity:

-

Friedel-Crafts Acylation (Standard): Treating 3-bromothiophene with ethyl oxalyl chloride and

typically yields a mixture of the 2-isomer (target) and 5-isomer (impurity). Separation requires difficult chromatography. -

Lithiation (Precision): The proton at C2 is the most acidic (

) due to the inductive effect of the adjacent sulfur and the bromine at C3. However, the choice of base is critical.

The "Lithium-Halogen Exchange" Trap

A common error in this synthesis is the use of n-Butyllithium (n-BuLi).

-

Reaction with n-BuLi: Rapidly attacks the Bromine atom (Li-Hal exchange), yielding 3-lithiothiophene and stripping the bromine. Result: Loss of functional group.

-

Reaction with LDA (Lithium Diisopropylamide): Acts as a bulky, non-nucleophilic base. It ignores the Bromine and deprotonates the C2-Hydrogen. Result: Stable 3-bromo-2-lithiothiophene intermediate.

Decision: The protocol below utilizes the LDA Route to guarantee regiochemical integrity.

Reaction Mechanism & Pathway[2][3][4][5][6][7]

The synthesis proceeds via a kinetic deprotonation followed by electrophilic trapping.

Diagram 1: Mechanistic Pathway (LDA vs. n-BuLi)

Caption: Divergent reaction pathways. Path A (LDA) preserves the bromine atom, while Path B (n-BuLi) results in unwanted debromination.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role | Critical Attribute |

| 3-Bromothiophene | 1.0 | Substrate | Purity >97%; Dry over mol.[6] sieves |

| LDA (2.0M in THF) | 1.1 | Base | Freshly titrated or commercial; Pale yellow |

| Diethyl Oxalate | 1.5 | Electrophile | Distilled prior to use; Moisture sensitive |

| THF (Anhydrous) | Solvent | Medium | Water <50 ppm (Karl Fischer) |

| NH₄Cl (Sat. Aq.) | Quench | Proton source | - |

Step-by-Step Methodology

Phase 1: Reactor Setup

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Purge with Nitrogen (

) for 15 minutes. -

Charge Anhydrous THF (10 mL per gram of substrate).

-

Cool the solvent to -78°C using a dry ice/acetone bath.

Phase 2: Lithiation (The Critical Step)

-

Add LDA solution (1.1 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70°C.

-

Add 3-Bromothiophene (1.0 equiv) neat or dissolved in minimal THF dropwise over 20 minutes.

-

Observation: Solution may turn slightly yellow/orange.

-

-

Stir at -78°C for 1 hour .

-

Note: This dwell time ensures complete deprotonation of the C2 position.

-

Phase 3: Electrophilic Trapping

-

Add Diethyl Oxalate (1.5 equiv) rapidly in one portion.

-

Why Rapid Addition? To ensure the lithiated species reacts with the oxalate ester rather than protonating via adventitious moisture or rearranging.

-

-

Allow the mixture to stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Color Change: The solution typically darkens to a deep red/brown as the glyoxylate forms.

-

Phase 4: Workup & Isolation

-

Quench the reaction at 0°C with Saturated NH₄Cl (20 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (1 x 50 mL).

-

Dry over Anhydrous Na₂SO₄ and filter.

-

Concentrate under reduced pressure (

, 20 mbar).

Diagram 2: Workup & Purification Flow

Caption: Isolation workflow.[7] Flash chromatography is recommended to remove excess diethyl oxalate.

Quality Control & Validation

To confirm the identity of Ethyl 3-bromothiophene-2-glyoxylate , you must validate the regiochemistry using

NMR Interpretation (CDCl₃, 400 MHz)

The coupling constant (

-

Target (2,3-substitution): The remaining protons are at C4 and C5. These are adjacent (vicinal).

-

Expected

: 5.0 – 5.8 Hz . -

Spectrum: Two doublets.

-

-

Impurity (2,4-substitution or 2,5-substitution): If the reaction occurred at C5 (yielding the 2-bromo-5-glyoxylate isomer), the protons would be at C3 and C4? No, the Br is at C3.

-

Scenario: If Br is at C3 and Glyoxylate is at C5, protons are at C2 and C4. These are meta to each other.

-

Expected

: 1.2 – 1.7 Hz (Small coupling).

-

Specification Table:

| Signal | Chemical Shift (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product lacks Bromine | Used n-BuLi instead of LDA. | CRITICAL: Switch to LDA. n-BuLi causes Li-Br exchange. |

| Low Yield | Moisture in THF or Diethyl Oxalate. | Distill Diethyl Oxalate; re-dry THF. |

| Mixture of Isomers | Temperature rose during LDA addition. | Maintain |

References

-

Gronowitz, S. (1959).[5] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[5] Arkiv för Kemi.[5]

-

BenchChem Application Notes. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Scope.

-

Sigma-Aldrich. Ethyl 2-bromo-3-thiophenecarboxylate Product Data (Structural Comparison).

-

Master Organic Chemistry. The Mechanism of the Friedel-Crafts Acylation Reaction.

Sources

Application Note: Regioselective Synthesis of Ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate

Here is a detailed Application Note and Protocol for the Friedel-Crafts acylation of 3-bromothiophene with ethyl oxalyl chloride.

) Mediated Electrophilic Aromatic Substitution (Executive Summary

This guide details the optimized protocol for synthesizing ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate via Friedel-Crafts acylation. The reaction between 3-bromothiophene and ethyl oxalyl chloride presents a specific challenge in regioselectivity (C2 vs. C5 substitution). While the thiophene ring is highly reactive toward electrophiles, the presence of the bromine atom at the C3 position introduces steric and electronic directing effects.

This protocol utilizes a controlled temperature addition strategy to favor the C2-acylated product (ortho to the bromine), which is the pharmacologically relevant scaffold for many kinase inhibitors and thrombopoietin receptor agonists.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds through a classic Electrophilic Aromatic Substitution (

-

Activation: Ethyl oxalyl chloride reacts with the Lewis acid (

) to form a highly electrophilic acylium ion complex. -

Nucleophilic Attack: The

-electrons of the thiophene ring attack the acylium ion.-

Regioselectivity:[1][2][3] The sulfur atom strongly activates the

-positions (C2 and C5). The bromine at C3 is an ortho/para director (deactivating via induction, activating via resonance). The C2 position is electronically favored (activated by both S and Br) but sterically hindered. The C5 position is less hindered but electronically less favorable relative to the combined directing effects at C2. Under controlled conditions (low temperature), the C2-isomer predominates [1, 2].

-

-

Deprotonation: The resulting Wheland intermediate is deprotonated (likely by

), restoring aromaticity. -

Hydrolysis: Acidic workup breaks the strong Aluminum-carbonyl complex to release the free keto-ester.

Mechanistic Pathway Diagram

[5][6]

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7] | Density (g/mL) | Role |

| 3-Bromothiophene | 163.04 | 1.0 | 1.74 | Substrate |

| Ethyl oxalyl chloride | 136.53 | 1.2 | 1.22 | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.3 | - | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | - | - | Solvent (Anhydrous) |

| HCl (1M) | - | - | - | Quenching Agent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried,

atmosphere). -

Pressure-equalizing addition funnel.

-

Internal thermometer.

-

Ice/Salt bath (-10°C to 0°C).

Step-by-Step Procedure

Step 1: Catalyst Activation (The Acylium Generation)

-

Equip a flame-dried 3-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Charge the flask with Aluminum Chloride (1.3 eq) and anhydrous DCM (approx. 5-10 volumes relative to substrate).

-

Cool the suspension to 0°C using an ice bath.

-

Add Ethyl oxalyl chloride (1.2 eq) dropwise over 15 minutes.

-

Observation: The suspension will likely clarify or change color (often yellow/orange) as the acylium complex forms.

-

Critical: Stir for 15-30 minutes at 0°C to ensure complete formation of the active electrophile before introducing the thiophene. This prevents polymerization of the thiophene by free

.

-

Step 2: Substrate Addition

-

Dissolve 3-Bromothiophene (1.0 eq) in a minimal amount of anhydrous DCM in the addition funnel.

-

Add the thiophene solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C .

-

Rate Control: The reaction is exothermic. Rapid addition can lead to local overheating, promoting the formation of the C5-isomer or tars [3].

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]

Step 3: Quenching & Workup [1]

-

Cool the mixture back to 0°C .

-

Carefully quench by pouring the reaction mixture into a beaker of crushed ice/water containing 1M HCl.

-

Safety Note: Hydrolysis of aluminum complexes is highly exothermic and evolves HCl gas. Perform in a fume hood.

-

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with DCM.

-

Combine organic layers and wash sequentially with:

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude material is typically a dark oil or solid.

-

Recrystallization: If solid, recrystallize from Ethanol/Hexane.

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).-

Target: The C2-acylated product is typically less polar than the C5-isomer due to intramolecular interactions between the carbonyl and the bromine/sulfur.

-

Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tars | Polymerization of thiophene. | Ensure |

| Regio-isomer mix | High reaction temperature.[4][9] | Maintain strict temperature control (0°C) during addition. Consider cooling to -20°C if C5 isomer > 10%. |

| Ester Hydrolysis | Workup too acidic or prolonged. | Perform the quench quickly and neutralize with |

| Incomplete Reaction | Deactivation of catalyst. | Use fresh, anhydrous |

Safety & Compliance

-

Aluminum Chloride (

): Reacts violently with water. Handle in a fume hood. Quench cautiously. -

Ethyl Oxalyl Chloride: Corrosive and lachrymator. Avoid inhalation.

-

Thiophenes: Malodorous and potentially toxic. Double-glove and use bleach to clean glassware to oxidize sulfur residues.

References

-

BenchChem Application Notes. Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (Discusses the inherent regioselectivity issues of 3-substituted thiophenes and the preference for C2 vs C5 attack).

-

Organic Syntheses. Friedel-Crafts Acylation General Procedures. (Foundational protocols for AlCl3 mediated acylation). [8]

-

Master Organic Chemistry. Friedel-Crafts Acylation Mechanism and Regioselectivity. (Mechanistic overview of acylium ion attack on aromatic rings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Thienopyrimidines from Ethyl 3-Bromothiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thienopyrimidines in Medicinal Chemistry

Thienopyrimidines, a class of fused heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These include roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The thieno[3,2-d]pyrimidine core, in particular, is a key component of several kinase inhibitors and other targeted therapeutics. The versatile synthesis of these compounds is therefore of critical importance for the development of new and effective drug candidates.

This guide provides a comprehensive overview and detailed protocols for the conversion of ethyl 3-bromothiophene-2-glyoxylate to thieno[3,2-d]pyrimidines, a valuable transformation for generating libraries of these important molecules.

Synthetic Strategy: A Three-Step Approach

The conversion of ethyl 3-bromothiophene-2-glyoxylate to thienopyrimidines is most effectively achieved through a three-step synthetic sequence. This strategy addresses the key challenge of the reactive α-ketoester (glyoxylate) functionality and ensures a high-yielding and clean conversion to the desired heterocyclic system.

The proposed pathway involves:

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination of the 3-bromo position to introduce a primary amine.

-

Selective Reduction: Reduction of the keto group of the glyoxylate to a secondary alcohol.

-

Cyclization and Dehydration: Acid-catalyzed intramolecular cyclization of the amino alcohol with a suitable one-carbon source, followed by dehydration to form the aromatic thienopyrimidine ring.

Visualizing the Workflow

The following diagram illustrates the proposed three-step synthetic pathway.

Caption: Proposed three-step synthesis of thienopyrimidines.

Part 1: Buchwald-Hartwig Amination of Ethyl 3-Bromothiophene-2-glyoxylate

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this first step, the bromine atom at the 3-position of the thiophene ring is replaced with a primary amine. The use of a protected amine, such as benzophenone imine, followed by acidic hydrolysis is a common and effective strategy to install the free amino group.

Protocol 1: Palladium-Catalyzed Amination

Materials:

-

Ethyl 3-bromothiophene-2-glyoxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Benzophenone imine

-

Anhydrous toluene

-

Anhydrous dioxane

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add ethyl 3-bromothiophene-2-glyoxylate (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of benzophenone imine (1.2 eq).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up (Hydrolysis):

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

To the crude residue, add a mixture of dioxane and 2 M hydrochloric acid (1:1 v/v).

-

Stir the mixture at room temperature for 2-4 hours to hydrolyze the imine.

-

Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ethyl 3-aminothiophene-2-glyoxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

This protocol should yield the desired ethyl 3-aminothiophene-2-glyoxylate as a stable intermediate. The yield will vary depending on the specific substrate and reaction scale but is generally expected to be in the range of 60-80%.

Part 2: Selective Reduction of the Glyoxylate Keto Group

The presence of the keto group in the glyoxylate functionality can lead to undesired side reactions during the subsequent cyclization step. Therefore, a selective reduction of this keto group to a hydroxyl group is a prudent intermediate step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the ester functionality under controlled conditions.

Protocol 2: Selective Ketone Reduction

Materials:

-

Ethyl 3-aminothiophene-2-glyoxylate (from Part 1)

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol or ethanol

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the ethyl 3-aminothiophene-2-glyoxylate (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and then remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The resulting ethyl 3-amino-2-(2-hydroxy-2-ethoxyacetyl)thiophene is often sufficiently pure for the next step. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome:

This reduction should proceed cleanly to afford the corresponding amino alcohol in high yield (typically >90%).

Part 3: Cyclization and Dehydration to Thienopyrimidines

The final step in the synthesis is the acid-catalyzed cyclization of the amino alcohol with a one-carbon source, followed by dehydration to form the aromatic thieno[3,2-d]pyrimidine ring. Formamide is a common and effective reagent for this transformation, acting as both the one-carbon source and the solvent.

Protocol 3: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

Materials:

-

Ethyl 3-amino-2-(2-hydroxy-2-ethoxyacetyl)thiophene (from Part 2)

-

Formamide

-

Formic acid (optional, as a catalyst)

-

Standard laboratory glassware for high-temperature reactions

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the ethyl 3-amino-2-(2-hydroxy-2-ethoxyacetyl)thiophene (1.0 eq) and a large excess of formamide (can be used as the solvent). A catalytic amount of formic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-8 hours. The high temperature is necessary for both the cyclization and the subsequent dehydration. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the crude product under vacuum.

-

-

Purification: The crude thieno[3,2-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Expected Outcome:

This cyclization-dehydration cascade should provide the desired thieno[3,2-d]pyrimidin-4(3H)-one in moderate to good yields (50-70%). The product is typically a solid that can be easily isolated and purified.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key reaction conditions for each step of the synthesis.

| Step | Reaction | Key Reagents and Catalysts | Solvent | Temperature (°C) | Typical Time (h) |

| 1 | Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, Benzophenone imine | Toluene | 100-110 | 12-24 |

| 2 | Selective Reduction | NaBH₄ | Methanol or Ethanol | 0 | 1-2 |

| 3 | Cyclization & Dehydration | Formamide, Formic acid (cat.) | Formamide | 150-180 | 4-8 |

Expert Insights and Causality Behind Experimental Choices

-

Choice of Amination Strategy: The use of benzophenone imine as an ammonia surrogate in the Buchwald-Hartwig amination is a strategic choice. It is a solid, easy-to-handle reagent that avoids the challenges of working with ammonia gas. The subsequent acidic hydrolysis provides a clean and efficient method for deprotection to reveal the primary amine.

-

Ligand Selection in Catalysis: Xantphos is a wide bite-angle bisphosphine ligand that is particularly effective in promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, often leading to higher yields and cleaner reactions for challenging substrates like heteroaryl bromides.

-

Necessity of the Reduction Step: Direct cyclization of the 3-aminothiophene-2-glyoxylate with formamide could potentially lead to a mixture of products due to the reactivity of the keto group. The selective reduction to the alcohol simplifies the subsequent cyclization by removing this reactive site, leading to a more predictable and higher-yielding reaction.

-

High-Temperature Cyclization: The use of high temperatures in the final cyclization step is crucial. It provides the necessary activation energy for both the initial condensation of the amine with formamide and the subsequent elimination of water and ethanol to form the stable aromatic thienopyrimidine ring system.

Conclusion and Future Perspectives

The three-step synthetic pathway detailed in these application notes provides a robust and reliable method for the conversion of ethyl 3-bromothiophene-2-glyoxylate to thieno[3,2-d]pyrimidines. This approach allows for the efficient construction of this important heterocyclic scaffold, opening avenues for the synthesis of diverse libraries of compounds for drug discovery and development. Further optimization of reaction conditions and exploration of alternative one-carbon sources for the cyclization step could lead to even more efficient and versatile synthetic routes. The protocols provided herein serve as a solid foundation for researchers in their efforts to synthesize and explore the therapeutic potential of novel thienopyrimidine derivatives.

References

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

-

Thienopyrimidine | Encyclopedia. MDPI. [Link]

-

Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

-

Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC. [Link]

Application Note: Strategic Utilization of Ethyl 3-bromothiophene-2-glyoxylate in Drug Discovery

Abstract

Ethyl 3-bromothiophene-2-glyoxylate (EBTG) represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of an electron-deficient carbonyl system and an orthogonally reactive halogen handle. This application note details the strategic deployment of EBTG as a core building block for synthesizing thieno[2,3-d]pyridazines and polysubstituted thiophenes , motifs prevalent in kinase inhibitors and GPCR antagonists. We provide validated protocols for regioselective Palladium-catalyzed cross-coupling and heterocyclization, supported by mechanistic insights and troubleshooting guides.

Introduction: The Orthogonal Reactivity Profile

The utility of EBTG lies in its dense functionalization. Unlike simple thiophenes, EBTG possesses three distinct reactive sites that allow for divergent synthesis libraries without the need for protecting groups.

Structural Analysis[1]

-

Site A (C3-Bromine): A handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). The adjacent electron-withdrawing glyoxylate group activates this position for oxidative addition, often allowing coupling under milder conditions than unactivated bromothiophenes.

-

Site B (

-Keto Carbon): Highly electrophilic; susceptible to condensation with hydrazines, amines, and hydroxylamines. -

Site C (Ester Carbon): Allows for hydrolysis to acids, amidation, or reduction to diols.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from the EBTG scaffold.

Figure 1: Divergent synthetic pathways from the EBTG scaffold.

Application I: Regioselective Suzuki-Miyaura Coupling

The introduction of aryl or heteroaryl groups at the C3 position is the primary method for expanding the SAR (Structure-Activity Relationship) of this scaffold. The electron-withdrawing nature of the C2-glyoxylate accelerates the oxidative addition step of the catalytic cycle.[1]

Experimental Design Considerations

-

Catalyst Selection: While

is standard, we recommend -

Base Effect: Weak bases (

) are sufficient, but -

Solvent System: A biphasic system (Dioxane/Water) is critical to solubilize the inorganic base and facilitate the transmetallation step.

Validated Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)thiophene-2-glyoxylate

Reagents:

-

Ethyl 3-bromothiophene-2-glyoxylate (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a microwave reaction vial or a round-bottom flask with EBTG (263 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and

(424 mg, 2.0 mmol). -

Degassing: Seal the vessel and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add

(41 mg, 0.05 mmol) quickly under a positive stream of Argon. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction:

-

Thermal: Heat to 90°C for 4–6 hours.

-

Microwave: Irradiate at 100°C for 30 minutes (fixed hold time).

-

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL). Dry the organic layer over

, filter, and concentrate.[2] -

Purification: Flash column chromatography (Hexanes:EtOAc, gradient 0-20%).

Expected Yield: 75–88%

QC Check:

Application II: Cyclization to Thieno[2,3-d]pyridazines

This protocol demonstrates the "scaffold morphing" capability of EBTG. By reacting with hydrazine, the molecule undergoes a condensation-cyclization sequence.

Mechanism:

-

Formation of the hydrazone at the

-keto position. -

Intramolecular attack on the ester carbonyl to form the pyridazinone ring.

-

Note: If the C3-Bromine is retained, it serves as a handle for subsequent

or coupling reactions on the bicyclic core.

Protocol: Synthesis of 4-Hydroxythieno[2,3-d]pyridazin-1(2H)-one Derivatives

Reagents:

-

Ethyl 3-bromothiophene-2-glyoxylate (or 3-aryl derivative from App I)

-

Hydrazine Hydrate (64% solution, 3.0 equiv)

-

Catalyst: Acetic Acid (cat. 2-3 drops)

Methodology:

-

Dissolution: Dissolve the scaffold (1.0 mmol) in Ethanol (10 mL) in a round-bottom flask.

-

Addition: Add Hydrazine Hydrate (0.15 mL, 3.0 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. A precipitate often forms as the reaction progresses.

-

Isolation: Cool the mixture to 0°C in an ice bath.

-

Filtration: Filter the solid precipitate and wash with cold ethanol (

) followed by diethyl ether. -

Drying: Vacuum dry the solid.

Data Interpretation:

The formation of the pyridazinone ring is confirmed by the disappearance of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) in

Comparative Data: Solvent & Base Screening

The following table summarizes optimization data for the Suzuki coupling of EBTG, highlighting the sensitivity of the glyoxylate moiety to harsh bases.

| Entry | Solvent System | Base | Catalyst | Temp (°C) | Yield (%) | Notes |

| 1 | Toluene/H2O | 100 | 45 | Low solubility of EBTG | ||

| 2 | DMF | 90 | 30 | Decomposition of glyoxylate | ||

| 3 | Dioxane/H2O | 90 | 88 | Optimal Conditions | ||

| 4 | THF/H2O | XPhos Pd G2 | 60 | 65 | Good for Cl-analogs, overkill for Br |

Logical Pathway for Library Generation

When designing a library around EBTG, the order of operations is critical. Performing the Suzuki coupling before cyclization is generally preferred to avoid catalyst poisoning by the nitrogen-rich pyridazine core.

Figure 2: Decision tree for library synthesis planning.

References

-

Synthesis of Thienopyridazines: Journal of Heterocyclic Chemistry. "Reaction of hydrazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate derivatives." (General Reactivity Reference). [Link]

-

Thiophene Scaffolds in Drug Design: Molecules. "Thiophene-Based Derivatives as Kinase Inhibitors."[5] [Link]

-

General Protocol for Thiophene Acylation (Scaffold Synthesis): Organic Syntheses. "Friedel-Crafts Acylation of Thiophenes."[2][6] [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. encyclopedia.pub [encyclopedia.pub]

Application Note: Hydrolysis of Ethyl 3-Bromothiophene-2-Glyoxylate to 3-Bromothiophene-2-Glyoxylic Acid

Introduction & Scope

This Application Note details the procedure for the hydrolysis (saponification) of ethyl 3-bromothiophene-2-glyoxylate (1) to its corresponding carboxylic acid, 3-bromothiophene-2-glyoxylic acid (2).

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of thrombopoietin receptor agonists and PTP1B inhibitors. The target molecule contains two sensitive functionalities: the thiophene ring (susceptible to electrophilic attack or oxidation) and the

The protocol described herein utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system.[1] This method is selected for its mildness, homogeneity, and high yield, minimizing the risk of side reactions such as decarboxylation or nucleophilic aromatic substitution on the bromine.

Chemical Transformation[2][3][4][5][6][7][8][9][10][11]

Reaction Scheme:

Experimental Design & Logic

Reagent Selection

-

Base (LiOH vs. NaOH): Lithium hydroxide (LiOH

H -

Solvent System (THF/Water): A 1:1 or 2:1 mixture of Tetrahydrofuran (THF) and water is optimal.

-

Role of THF: Solubilizes the organic ester starting material.

-

Role of Water: Solubilizes the base and acts as the nucleophile source for hydrolysis.

-

Homogeneity: A single-phase reaction ensures faster kinetics compared to biphasic systems (e.g., DCM/Water).

-

Critical Process Parameters (CPPs)

-

Temperature: Strictly Room Temperature (20-25°C) . Heating

-keto acids/esters can promote thermal decarboxylation, yielding the corresponding aldehyde or decarbonylated product. -

pH Control: During workup, acidification must be controlled to pH 2-3 . Going too low (pH < 1) can degrade the product or promote acid-catalyzed side reactions.

-

Stoichiometry: A 1.2 - 1.5 equivalent excess of base is sufficient. Large excesses are unnecessary and increase salt load during workup.

Detailed Protocol

Materials & Equipment

-

Starting Material: Ethyl 3-bromothiophene-2-glyoxylate (Purity >95%).

-

Reagents: Lithium Hydroxide Monohydrate (LiOH

H -

Equipment: Round-bottom flask, magnetic stirrer, pH meter or strips, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Step 1: Solubilization

-

Weigh 10.0 g (38.0 mmol) of ethyl 3-bromothiophene-2-glyoxylate into a 250 mL round-bottom flask.

-

Add 50 mL of THF and stir until completely dissolved. The solution typically appears as a pale yellow to amber liquid.

Step 2: Hydrolysis

-

Prepare a solution of 2.4 g (57.0 mmol, 1.5 eq) of LiOH

H -

Add the aqueous LiOH solution dropwise to the stirring THF solution over 5-10 minutes.

-

Observation: The mixture may become slightly turbid initially but should clarify or form a fine suspension of the lithium carboxylate salt.

-

-

Stir the reaction mixture vigorously at Room Temperature (20-25°C) for 2 to 4 hours .

Step 3: Monitoring (Self-Validation)

-

TLC Method: Silica Gel 60 F254. Eluent: 30% EtOAc in Hexanes.

-

Starting Material R

: ~0.6-0.7 (UV active). -

Product R

: ~0.0-0.1 (Baseline, stays at origin due to carboxylic acid polarity).

-

-

Endpoint: Reaction is complete when the starting material spot disappears.

Step 4: Workup & Isolation

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator at 30°C to remove the majority of THF. Do not distill to dryness; leave the aqueous layer.

-

Washing (Impurity Removal): Dilute the aqueous residue with 30 mL of water. Wash with 20 mL of Diethyl Ether or EtOAc to remove any unreacted neutral organic impurities. Discard the organic (top) layer.

-

Acidification: Cool the aqueous layer to 0-5°C (ice bath).

-

Slowly add 1M HCl dropwise with stirring until the pH reaches 2.0 - 3.0 .

-

Observation: The product, 3-bromothiophene-2-glyoxylic acid, will precipitate as a solid or form an oil that separates.

-

-

Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Drying: Combine the organic extracts and wash with Brine (1 x 50 mL) . Dry over anhydrous MgSO

for 15 minutes. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield the crude acid.

Step 5: Purification

-

Standard: The crude product is often pure enough (>95%) for subsequent steps.

-

Recrystallization (If needed): Recrystallize from a mixture of Toluene/Hexanes or EtOAc/Hexanes . Dissolve in minimum hot toluene, add hexanes until cloudy, and cool to 4°C.

Data Summary & Troubleshooting

Stoichiometry Table

| Component | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equiv.[2] | Role |

| Ethyl 3-bromothiophene-2-glyoxylate | 263.11 | 10.0 | 38.0 | 1.0 | Substrate |

| LiOH | 41.96 | 2.4 | 57.0 | 1.5 | Reagent |

| THF | 72.11 | - | - | Solvent | Solubilizer |

| Water | 18.02 | - | - | Solvent | Nucleophile |

| 1M HCl | 36.46 | ~60 mL | ~60 | ~1.6 | Acidifier |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient base or time. | Add 0.5 eq more LiOH; extend time by 2h. Check pH of reaction (should be >10). |

| Low Yield | Product lost in aqueous layer. | Ensure aqueous layer is acidified to pH < 3. Salt out with NaCl before extraction. |

| Decarboxylation | Temperature too high. | Keep reaction and workup strictly < 30°C. Avoid strong heating during concentration. |

| Dark Coloration | Oxidation of thiophene.[3][4] | Degas solvents with N |

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the ester to the target acid.

Caption: Chemical pathway for the saponification of the glyoxylate ester to the carboxylic acid.

Workup & Isolation Logic

This flowchart guides the researcher through the critical separation steps.

Caption: Step-by-step isolation workflow ensuring high purity of the target acid.

References

-

Organic Syntheses, Coll. Vol. 9, p. 559 (1998). General procedures for ester hydrolysis.Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

Campaigne, E. & Archer, W. L. "3-Thenoic Acid." Organic Syntheses, Coll.[5] Vol. 4, p. 919 (1963). (Provides context on the stability and handling of thiophene carboxylic acids). Link

-

Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[4] Acta Chemica Scandinavica, 13, 1045-1048 (1959). (Foundational work on bromothiophene chemistry).[5][4][6] Link

-

BenchChem Application Notes. "Synthesis of 3-Acetylthiophene from 3-Bromothiophene." (Context for reactivity of 3-bromothiophene derivatives). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. CN111763194A - A kind of preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

Application Note: Optimizing Yield for the Acylation of 3-Bromothiophene at the 2-Position

This Application Note is structured to guide researchers through the precise acylation of 3-bromothiophene, addressing the specific challenges of regioselectivity and substrate sensitivity.

Executive Summary & Challenge Analysis

Synthesizing 2-acyl-3-bromothiophene presents a classic conflict in heterocyclic chemistry: balancing electronic activation against steric hindrance and substrate stability.

-

The Substrate: 3-Bromothiophene is an electron-rich heterocycle. The sulfur atom strongly activates the

-positions (C2 and C5). -

The Conflict:

-

Electronic Effect: The C2 position is electronically favored for Electrophilic Aromatic Substitution (EAS) due to the combined directing power of the sulfur atom (

-effect) and the bromine atom (ortho-director). -

Steric Effect: The C2 position is sterically crowded by the adjacent bulky bromine. The C5 position is sterically open.

-

Side Reactions: Thiophenes are acid-sensitive and prone to polymerization under harsh Lewis acidic conditions (e.g.,

). Furthermore, under basic conditions, 3-bromothiophene is susceptible to the "Halogen Dance" rearrangement, where the bromine atom migrates to the more stable

-

This guide details two distinct protocols to solve this:

-

Route A (Scalable): Optimized Friedel-Crafts Acylation using mild Lewis acids.

-

Route B (High-Precision): Cryogenic Lithiation-Trapping (Kinetic Control).

Route A: Optimized Friedel-Crafts Acylation

Best for: Large-scale synthesis, robustness, and avoiding cryogenic conditions.

The Mechanistic Logic

Standard Friedel-Crafts catalysts like Aluminum Chloride (

Regioselectivity: While C5 is less hindered, the electronic activation at C2 (ortho to Br, alpha to S) is sufficiently strong to make it the major product if the temperature is controlled to prevent thermodynamic equilibration to the C5 isomer.

Experimental Protocol

Reagents:

-

3-Bromothiophene (1.0 equiv)[1]

-

Acetyl Chloride (1.2 equiv)

-

Tin(IV) Chloride (

) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Benzene (DCM preferred for safety).

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 3-bromothiophene (e.g., 10 mmol) and anhydrous DCM (5 mL/mmol). Cool the solution to 0°C in an ice/water bath.

-

Acylating Complex: In a separate vessel, mix Acetyl Chloride (12 mmol) with DCM.

-

Catalyst Addition (Critical): Add

(12 mmol) dropwise to the Acetyl Chloride solution at 0°C. Stir for 15 minutes to form the acylium complex. Note: Pre-forming the complex prevents free Lewis acid from attacking the thiophene. -

Reaction: Slowly add the acylium complex solution to the 3-bromothiophene solution at 0°C over 30 minutes.

-

Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Checkpoint: If C5-isomer formation is observed (>5%), cool back to 0°C.

-

-

Quench: Pour the reaction mixture over crushed ice/HCl (1M) to hydrolyze the tin salts.

-

Workup: Extract with DCM (3x). Wash organics with sat.

, then Brine. Dry over -

Purification: The crude usually contains 85-90% 2-isomer. Recrystallization from Hexane/Ethanol or flash chromatography yields pure 2-acetyl-3-bromothiophene.

Route B: Cryogenic Lithiation-Trapping (Kinetic Control)

Best for: Maximum regiopurity (>98%), small-to-medium scale, and downstream coupling applications.

The Mechanistic Logic

This method relies on Kinetic Deprotonation . The proton at C2 is the most acidic due to the inductive effect of the adjacent sulfur and bromine. By using a bulky, non-nucleophilic base (LDA) at low temperatures, we selectively remove the C2 proton.

The "Halogen Dance" Risk: If the resulting 3-bromo-2-lithiothiophene is allowed to warm up or sits too long, the bromine atom can migrate to the C5 position (Halogen Dance) to form the thermodynamically more stable 2-bromo-5-lithiothiophene. Strict temperature control (-78°C) is mandatory.

Experimental Protocol

Reagents:

-

3-Bromothiophene (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or high-quality commercial]

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride (1.2 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Setup: Oven-dry a Schlenk flask. Flush with Argon.

-

Base Preparation: Add anhydrous THF and LDA (1.1 equiv) to the flask. Cool to -78°C (Dry Ice/Acetone).[1]

-

Deprotonation (The Timer Starts): Add 3-bromothiophene (dissolved in minimal THF) dropwise down the side of the flask over 10 minutes.

-

Critical: Maintain internal temperature < -70°C.[2]

-

Timing: Stir for exactly 30 minutes at -78°C. Do not extend this time, or the Halogen Dance will initiate.

-

-

Trapping: Add the electrophile (e.g., N-Methoxy-N-methylacetamide) rapidly (but controlling exotherm) to the lithiated species.

-

Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

-

Quench: Add sat.

solution. -

Workup: Extract with Ethyl Acetate. The product obtained via this route is typically regioisomerically pure and requires minimal purification.

Visualization of Pathways

Friedel-Crafts vs. Halogen Dance Pathways

The following diagram illustrates the competing pathways and the decision logic for choosing a route.

Caption: Decision tree comparing Friedel-Crafts regioselectivity against the Kinetic Lithiation pathway and Halogen Dance risk.

Comparative Data & Troubleshooting

Yield and Selectivity Comparison

| Feature | Route A: Friedel-Crafts ( | Route B: Lithiation (LDA) |

| Yield | 75 - 85% | 85 - 95% |

| Regiopurity | 85:15 to 90:10 (C2:C5) | > 98:2 (C2 only) |

| Scalability | High (kg scale feasible) | Low/Medium (requires cryo) |

| Major Risk | Polymerization, Isomer separation | Halogen Dance, Moisture sensitivity |

| Cost | Low | High (LDA, dry solvents) |

Troubleshooting Guide

-

Problem: Low Yield in Route A (Black Tar).

-

Cause: Polymerization of thiophene.

-

Fix: Switch from

to

-

-

Problem: Wrong Isomer in Route B (5-acetyl-2-bromothiophene).

-

Problem: Recovery of Starting Material (Route B).

-

Cause: Incomplete deprotonation or wet THF.

-

Fix: Titrate LDA before use. Ensure THF is distilled from Na/Benzophenone.

-

References

-

Regioselectivity in Thiophene Acylation: BenchChem Application Notes. "Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes." Link

-

Lithiation & Halogen Dance: Journal of the Chemical Society, Perkin Transactions 1. "Synthesis, metallation and bromine-lithium exchange reactions of thienothiophene." Link

-

Lewis Acid Optimization: Organic Syntheses. "2-Acetothienone (Optimized SnCl4 procedure)." Link

-

Halogen Dance Mechanism: Organic Chemistry Frontiers. "Polythiophene synthesis via halogen dance." Link

-

General Thiophene Functionalization: Master Organic Chemistry. "Friedel-Crafts Acylation of Heterocycles." Link

Sources

One-pot synthesis of fused heterocycles from ethyl 3-bromothiophene-2-glyoxylate

Application Note: One-Pot Synthesis of Fused Heterocycles from Ethyl 3-Bromothiophene-2-Glyoxylate

Abstract

This application note details a robust, scalable protocol for the one-pot synthesis of thieno[3,2-c]pyridazin-4-ones utilizing ethyl 3-bromothiophene-2-glyoxylate as a privileged bis-electrophilic scaffold. By leveraging the specific ortho-halo-1,2-dicarbonyl architecture, this method enables rapid access to fused bicyclic heterocycles—key pharmacophores in kinase inhibition and anti-inflammatory drug discovery. The guide emphasizes mechanistic causality, critical process parameters (CPPs), and self-validating purification steps to ensure reproducibility across research and scale-up environments.

Introduction: The Strategic Scaffold

Ethyl 3-bromothiophene-2-glyoxylate is a uniquely functionalized building block that combines three distinct reactive sites:

- -Keto Ester (Glyoxylate): A highly electrophilic 1,2-dicarbonyl motif susceptible to condensation.

-

C3-Bromide: A site for nucleophilic aromatic substitution (

) or metal-catalyzed coupling. -

Thiophene Core: An electron-rich heteroaromatic system, yet activated for nucleophilic attack at C3 by the electron-withdrawing glyoxylate at C2.

The "One-Pot" strategy described herein exploits a cascade sequence—condensation followed by cyclization —eliminating the need for intermediate isolation. This approach significantly improves atom economy and reduces solvent waste compared to stepwise methods.

Mechanism of Action

The transformation proceeds via a cascade mechanism involving condensation and intramolecular cyclization.

-

Condensation: The hydrazine nucleophile attacks the highly reactive

-keto carbonyl (C2-substituent), forming a hydrazone intermediate. The ketone is more electrophilic than the ester due to the absence of resonance stabilization from an alkoxy group. -

Cyclization (

): The terminal nitrogen of the hydrazone, positioned in close proximity to the C3-bromide, undergoes an intramolecular nucleophilic aromatic substitution. The strong electron-withdrawing nature of the hydrazone/glyoxylate moiety activates the thiophene ring, facilitating the displacement of the bromide without the need for transition metal catalysts (though Pd/Cu can be used for difficult substrates).

Caption: Mechanistic pathway for the cascade synthesis of thienopyridazinones.

Experimental Protocol

Protocol A: Synthesis of Thieno[3,2-c]pyridazin-4(5H)-one

Target Audience: Medicinal Chemists, Process Chemists. Scale: 5.0 mmol (Adaptable to gram-scale).

Materials:

-

Ethyl 3-bromothiophene-2-glyoxylate (1.0 equiv)

-

Hydrazine hydrate (64-80% solution) (1.2 – 1.5 equiv)

-

Ethanol (Absolute) or Acetic Acid (Glacial)

-

Sodium Acetate (Optional, as HBr scavenger)

Step-by-Step Methodology:

-

Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-bromothiophene-2-glyoxylate (1.31 g, 5.0 mmol) in Ethanol (15 mL).

-

Expert Insight: If the starting material is not fully soluble at RT, gentle warming is acceptable. For less reactive derivatives, switch solvent to Glacial Acetic Acid to catalyze the imine formation.

-

-

Addition:

-

Add Hydrazine Hydrate (0.37 mL, ~7.5 mmol) dropwise over 5 minutes at room temperature.

-

Observation: A transient color change (yellow to orange) often indicates hydrazone formation.

-

-

Reaction (The "One-Pot" Phase):

-

Fit the flask with a reflux condenser.[1]

-

Heat the mixture to reflux (78-80 °C) for 3–5 hours.

-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (

) should disappear, and a lower

-

-

Work-up (Self-Validating Isolation):

-

Cool the reaction mixture to room temperature, then to 0–5 °C in an ice bath.

-

The product typically precipitates as a crystalline solid.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine and trace impurities.

-

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) if necessary.

-